molecular formula C13H9FN4S B2988115 4-[2-(3-fluorophenyl)-1,3-thiazol-5-yl]pyrimidin-2-amine CAS No. 1210244-46-4

4-[2-(3-fluorophenyl)-1,3-thiazol-5-yl]pyrimidin-2-amine

Cat. No.: B2988115
CAS No.: 1210244-46-4
M. Wt: 272.3
InChI Key: AHWCBYQRDUUYCV-UHFFFAOYSA-N
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Description

4-[2-(3-fluorophenyl)-1,3-thiazol-5-yl]pyrimidin-2-amine is a heterocyclic compound that contains both thiazole and pyrimidine rings. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery.

Scientific Research Applications

4-[2-(3-fluorophenyl)-1,3-thiazol-5-yl]pyrimidin-2-amine has several scientific research applications:

Biochemical Analysis

Biochemical Properties

Similar compounds have shown to interact with various enzymes, proteins, and other biomolecules . For instance, a compound with a similar structure, 3- (2-Ethyl-4- {2- [2- (4-fluorophenyl)-5-methyloxazol-4-yl]ethoxy}phenyl)propanoic acid, has been reported to act as a potent triple-acting PPARα, -γ, and -δ agonist .

Cellular Effects

Based on the properties of similar compounds, it could potentially influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Similar compounds have been found to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

The metabolic pathways that 4-[2-(3-Fluorophenyl)-1,3-thiazol-5-yl]-2-pyrimidinamine is involved in, including any enzymes or cofactors that it interacts with, are not currently known .

Transport and Distribution

The transport and distribution of 4-[2-(3-Fluorophenyl)-1,3-thiazol-5-yl]-2-pyrimidinamine within cells and tissues, including any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation, are not currently known .

Subcellular Localization

The subcellular localization of 4-[2-(3-Fluorophenyl)-1,3-thiazol-5-yl]-2-pyrimidinamine and any effects on its activity or function, including any targeting signals or post-translational modifications that direct it to specific compartments or organelles, are not currently known .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(3-fluorophenyl)-1,3-thiazol-5-yl]pyrimidin-2-amine typically involves the formation of the thiazole ring followed by the introduction of the pyrimidine moiety. One common method involves the reaction of 3-fluorobenzaldehyde with thiourea to form the thiazole ring. This intermediate is then reacted with a suitable pyrimidine derivative under specific conditions to yield the final compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-[2-(3-fluorophenyl)-1,3-thiazol-5-yl]pyrimidin-2-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.

    Substitution: Nucleophilic substitution reactions can introduce different substituents onto the thiazole or pyrimidine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[2-(3-fluorophenyl)-1,3-thiazol-5-yl]pyrimidin-2-amine is unique due to the presence of both thiazole and pyrimidine rings, which may contribute to its distinct biological activities and potential as a drug candidate.

Properties

IUPAC Name

4-[2-(3-fluorophenyl)-1,3-thiazol-5-yl]pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9FN4S/c14-9-3-1-2-8(6-9)12-17-7-11(19-12)10-4-5-16-13(15)18-10/h1-7H,(H2,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHWCBYQRDUUYCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C2=NC=C(S2)C3=NC(=NC=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9FN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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